molecular formula C17H22ClN3O2S2 B2983384 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1049389-99-2

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2983384
CAS RN: 1049389-99-2
M. Wt: 399.95
InChI Key: QPDUXXJXLPEMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, also known as TAK-063, is a novel and potent antipsychotic drug that has been developed for the treatment of schizophrenia. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. TAK-063 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Neuropharmacology

This compound has been identified as a potent and selective ligand for the dopamine D4 receptor . This receptor subtype is implicated in the pathophysiology of psychiatric disorders such as schizophrenia, Parkinson’s disease, and addiction. Therefore, the compound could be used in the development of new therapeutic agents targeting these conditions.

Cancer Research

The structural motif of this compound suggests it could be involved in the synthesis of cytotoxins . These cytotoxins can be designed to alkylate thiols, which are more prevalent in cancer cells compared to normal cells, potentially leading to the development of anticancer drugs with reduced side effects.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo N-alkylation makes it valuable for constructing molecules with α,β-unsaturated keto scaffolds, which are important in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It’s noted that the compound is soluble in dmso , which could potentially affect its bioavailability and distribution.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of DMSO could impact its distribution and availability to target cells. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDUXXJXLPEMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.